Nafoxidine

Description

This compound is a triphenylethylene nonsteroidal agent that acts as a partial estrogen antagonist. this compound competes with endogenous estrogen for binding to specific estrogen receptors. This agent also inhibits angiogenesis in some tissues by blocking the effects of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF); paradoxically, it may enhance angiogenesis in uterine tissue. this compound also induces oxidative stress, protein kinase C and calcium signaling. (NCI04)

An estrogen antagonist that has been used in the treatment of breast cancer.

See also: this compound Hydrochloride (active moiety of).

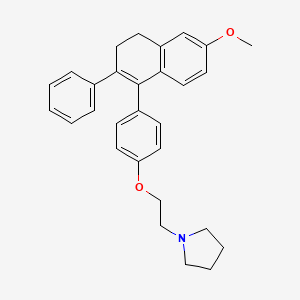

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYWNNAZDLFBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1847-63-8 (hydrochloride) | |

| Record name | Nafoxidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022386 | |

| Record name | Nafoxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845-11-0 | |

| Record name | Nafoxidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafoxidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafoxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1845-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFOXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RIY10WM82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nafoxidine on Estrogen Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafoxidine is a pioneering nonsteroidal selective estrogen receptor modulator (SERM) that has played a significant role in the treatment of breast cancer and in advancing our understanding of estrogen receptor (ER) pharmacology.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on estrogen receptors. It delves into its binding kinetics, the conformational changes it induces in ERα and ERβ, and the subsequent differential recruitment of co-regulator proteins that dictate its tissue-specific agonist and antagonist effects. Detailed experimental protocols for key assays used to characterize SERMs are also provided, along with visual representations of the signaling pathways and experimental workflows.

Introduction: this compound as a Selective Estrogen Receptor Modulator (SERM)

This compound is classified as a first-generation SERM, a class of compounds that exhibit tissue-dependent estrogenic and antiestrogenic effects.[3] This dual activity allows SERMs to block the proliferative effects of estrogen in breast tissue, making them valuable in the treatment of hormone receptor-positive breast cancer, while potentially exerting beneficial estrogen-like effects in other tissues such as bone.[3] The clinical efficacy of this compound in treating advanced breast cancer has been demonstrated, with response rates correlated to the estrogen receptor status of the tumor.

Molecular Mechanism of Action

The primary mechanism of action of this compound involves its direct binding to estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors. This interaction is competitive with the endogenous estrogen, 17β-estradiol (E2).

Binding Affinity and Kinetics

This compound binds to both ERα and ERβ, but with a lower affinity than estradiol. The binding kinetics of antagonist ligands like this compound differ significantly from agonists. Antagonists, including this compound, exhibit a much slower association rate with the estrogen receptor compared to agonists, a finding consistent with the induction of a distinct receptor conformation upon binding.

Table 1: Binding Affinity of this compound for Estrogen Receptors

| Ligand | Receptor | Assay Type | Binding Affinity (Ki/IC50) | Relative Binding Affinity (% of Estradiol) | Reference |

| This compound | Chick Liver Nuclear ER | Competitive Binding (Ki) | 43 nM | ~4% | |

| This compound | Rat Hypothalamus-Preoptic Area Cytoplasmic ER | Competitive Binding | - | ~4% | |

| This compound | Rat Pituitary Cytoplasmic ER | Competitive Binding | - | ~5% | |

| This compound | Rat Uterus Cytoplasmic ER | Competitive Binding | - | ~1% | |

| This compound | Rat Hypothalamus-Preoptic Area Nuclear ER | Competitive Binding | - | ~2% | |

| This compound | Rat Pituitary Nuclear ER | Competitive Binding | - | ~6% | |

| This compound | Rat Uterus Nuclear ER | Competitive Binding | - | ~2% | |

| This compound | Human ERα (Ligand Binding Domain) | Surface Plasmon Resonance (KD) | Slower association rate than agonists | - |

Conformational Changes in the Estrogen Receptor

Upon binding, this compound induces a unique conformational change in the estrogen receptor that is distinct from the conformation induced by estradiol. This altered conformation is central to its mechanism of action. While both agonists and antagonists like this compound can cause a decrease in the surface hydrophobicity of the steroid binding domain, the specific three-dimensional structure adopted by the this compound-ER complex is different. This unique conformation affects the geometry of the Activation Function 2 (AF-2) domain in the ligand-binding domain, which is a critical site for the binding of co-regulator proteins.

Differential Recruitment of Co-regulators

The distinct conformation of the this compound-ER complex leads to the differential recruitment of co-activator and co-repressor proteins.

-

Inhibition of Co-activator Recruitment: In tissues like the breast, the this compound-induced conformation of the ER prevents the proper binding of co-activator proteins, such as Steroid Receptor Co-activator 1 (SRC-1). Co-activators are necessary for the initiation of gene transcription by recruiting histone acetyltransferases (HATs) and other components of the transcriptional machinery. By blocking co-activator recruitment, this compound acts as an antagonist, inhibiting the expression of estrogen-responsive genes that drive cell proliferation.

-

Recruitment of Co-repressors: Conversely, the antagonist conformation induced by this compound facilitates the recruitment of co-repressor proteins, such as the Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). These co-repressors recruit histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression of target genes.

This balance between reduced co-activator binding and enhanced co-repressor binding is the molecular basis for this compound's antagonist effects in breast cancer cells.

Downstream Signaling and Gene Regulation

The differential recruitment of co-regulators by the this compound-ER complex results in tissue-specific regulation of gene expression. In breast cancer cells, this compound antagonizes the estradiol-mediated induction of key proliferative genes. For example, it inhibits the expression of the pS2 gene (also known as TFF1), a well-characterized estrogen-responsive gene used as a marker for ER activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other SERMs.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to estrogen receptors relative to estradiol.

-

Objective: To calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for ERα and ERβ.

-

Materials:

-

Purified recombinant human ERα or ERβ protein, or rat uterine cytosol as a source of ER.

-

[3H]-Estradiol (radioligand).

-

Unlabeled estradiol (for standard curve and non-specific binding).

-

This compound test solutions at various concentrations.

-

Assay Buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer, pH 7.4).

-

Hydroxylapatite slurry or dextran-coated charcoal to separate bound from free radioligand.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In assay tubes, combine a constant concentration of ER protein, a constant concentration of [3H]-estradiol (typically near its Kd value), and varying concentrations of this compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separate bound from free radioligand using hydroxylapatite or dextran-coated charcoal.

-

Quantify the amount of bound [3H]-estradiol using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to modulate ER-mediated gene transcription.

-

Objective: To determine if this compound acts as an agonist or antagonist of ER-dependent transcription.

-

Materials:

-

A human cell line that expresses ERα (e.g., MCF-7, T47D).

-

An ERE-luciferase reporter plasmid (contains one or more copies of the vitellogenin ERE upstream of a minimal promoter driving the firefly luciferase gene).

-

A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Cell culture medium and reagents.

-

Transfection reagent.

-

Estradiol and this compound solutions.

-

Dual-luciferase reporter assay system.

-

Luminometer.

-

-

Procedure:

-

Seed cells in multi-well plates.

-

Co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After transfection, treat the cells with:

-

Vehicle control (e.g., ethanol).

-

Estradiol (agonist control).

-

This compound alone (to test for agonist activity).

-

Estradiol in the presence of increasing concentrations of this compound (to test for antagonist activity).

-

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of the test compound.

-

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the effect of this compound on the proliferation of estrogen-dependent breast cancer cells.

-

Objective: To determine the mitogenic or anti-mitogenic effect of this compound.

-

Materials:

-

MCF-7 breast cancer cells (estrogen-responsive).

-

Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

-

Estradiol and this compound solutions.

-

A method for quantifying cell number (e.g., crystal violet staining, MTT assay, or direct cell counting).

-

-

Procedure:

-

Seed MCF-7 cells in multi-well plates in phenol red-free medium with charcoal-stripped serum.

-

Allow the cells to attach and become quiescent (e.g., 24-48 hours).

-

Treat the cells with:

-

Vehicle control.

-

Estradiol (proliferative control).

-

This compound alone in a range of concentrations.

-

Estradiol in the presence of increasing concentrations of this compound.

-

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 6 days), with a medium change mid-incubation.

-

At the end of the incubation period, quantify the cell number using a chosen method.

-

Plot the cell number or a proxy for cell number against the concentration of the test compound.

-

Conclusion

This compound's mechanism of action on estrogen receptors is a classic example of selective estrogen receptor modulation. Its ability to competitively bind to ERα and ERβ, induce a unique antagonist-like conformation, and subsequently modulate the recruitment of co-activator and co-repressor proteins provides a clear framework for understanding its therapeutic effects in breast cancer. The experimental protocols detailed in this guide are fundamental tools for the continued investigation of SERMs and the development of new, more effective endocrine therapies. The interplay between ligand-induced receptor conformation and the cellular context of co-regulator proteins remains a key area of research for tailoring the activity of future generations of SERMs.

References

The Synthesis and Discovery of Nafoxidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafoxidine (U-11,100A) is a non-steroidal selective estrogen receptor modulator (SERM) that emerged from the drug discovery programs of the mid-20th century. As a first-generation SERM, it laid some of the foundational groundwork for the development of later, more refined compounds like tamoxifen. This technical guide provides an in-depth exploration of the synthesis of this compound, its discovery and development, mechanism of action, and key experimental data.

Discovery and Development

This compound was synthesized and developed by the Upjohn Company in the 1970s.[1] Initially investigated as a postcoital contraceptive, its potent antiestrogenic properties pivoted its development towards the treatment of advanced breast cancer.[1] Clinical trials in the 1970s demonstrated its efficacy in treating estrogen receptor-positive breast cancer.[2][3][4] However, its clinical utility was ultimately limited by a challenging side-effect profile, which included dermatological issues like ichthyosis and photosensitivity, as well as partial hair loss. These adverse effects led to the discontinuation of its development for widespread clinical use. Despite this, the study of this compound provided valuable insights into the pharmacology of SERMs and their therapeutic potential.

Synthesis of this compound

Two primary synthetic routes for this compound have been prominently described in the literature: the Lednicer synthesis and a more recent approach utilizing a three-component coupling reaction.

Lednicer Synthesis

Three-Component Coupling Reaction Synthesis

A more contemporary and convergent synthesis of this compound has been reported, which utilizes a three-component coupling reaction. This method offers a more efficient route to the core structure of the molecule.

Experimental Protocol: Three-Component Coupling Route

A detailed experimental protocol for the final step in this synthesis, the etherification to yield this compound, is as follows:

-

Preparation of the Alcohol Intermediate: The precursor alcohol, 1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene, is synthesized via a Lewis acid-mediated three-component coupling reaction.

-

Etherification:

-

To a solution of the alcohol intermediate (e.g., 31.7 mg, 0.0965 mmol) in anhydrous dimethylformamide (DMF) (1 mL) at room temperature, sodium hydride (60% dispersion in mineral oil, e.g., 13.4 mg, 0.335 mmol) is added portion-wise.

-

The resulting mixture is stirred at room temperature for 20 minutes.

-

1-(2-chloroethyl)pyrrolidine hydrochloride (e.g., 33.4 mg, 0.196 mmol) is then added to the reaction mixture.

-

The reaction is heated to 50°C and stirred for 11 hours.

-

Upon completion, the reaction is cooled to 0°C and quenched by the addition of saturated aqueous sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

-

Purification is typically achieved through column chromatography.

-

Biological Activity and Mechanism of Action

This compound functions as a selective estrogen receptor modulator, exhibiting both estrogen antagonist and partial agonist activities depending on the target tissue. Its primary mechanism of action in breast cancer is the competitive inhibition of estradiol binding to the estrogen receptor (ER). This prevents the receptor from adopting an active conformation, thereby blocking the transcription of estrogen-dependent genes that drive tumor cell proliferation.

Estrogen Receptor Signaling Pathway and Inhibition by this compound

The estrogen receptor signaling pathway plays a crucial role in the development and progression of a significant portion of breast cancers. The binding of estradiol to the estrogen receptor initiates a cascade of events leading to cell proliferation. This compound, by binding to the same receptor, disrupts this pathway.

Caption: Estrogen Receptor Signaling and this compound Inhibition.

Quantitative Biological Data

The following tables summarize key quantitative data for this compound.

| Parameter | Value | Reference |

| Estrogen Receptor Binding Affinity | ||

| Dissociation Constant (Kd) | 25 nM (for ERα) | |

| Inhibition Constant (Ki) | 43 nM |

Note: Specific IC50 values for the antiproliferative effects of this compound on MCF-7 and MDA-MB-231 cell lines are not consistently reported in readily available literature, reflecting its early stage of development and subsequent discontinuation.

Key Experimental Protocols

Estrogen Receptor Binding Assay

This assay is fundamental to determining the affinity of a compound for the estrogen receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for ER Competitive Binding Assay.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Experimental Workflow: MTT Assay

Caption: Workflow for MTT Cell Proliferation Assay.

Clinical Trial Data Summary

Clinical trials conducted in the 1970s provided evidence of this compound's activity in postmenopausal women with advanced breast cancer.

| Clinical Trial Reference | Number of Patients | Dosage | Objective Response Rate | Key Adverse Events |

| Heuson et al., 1975 | 49 | Not specified | 31% | Dermatitis, hair loss, photosensitivity |

| Legha et al., 1976 | 200 (cumulative) | 60 mg three times a day | 31% | Dryness of skin, photosensitivity, partial hair loss |

| Steinbaum et al., 1978 | 49 | Not specified | 30% (in 40 evaluable patients) | Dermatitis |

| Sasaki et al., 1976 | 24 | 180-240 mg/day initially | 80% in ER-positive patients | Not detailed |

| E.O.R.T.C. Study, 1975 | 36 | Not specified | 19% | Not detailed |

Conclusion

This compound stands as a significant, albeit commercially unsuccessful, molecule in the history of endocrine therapy for breast cancer. Its synthesis and preclinical and clinical evaluation provided a crucial stepping stone in the development of the SERM class of drugs. The challenges encountered with its side-effect profile underscored the importance of the therapeutic index in drug development and spurred the search for agents with a more favorable balance of efficacy and tolerability, ultimately leading to the success of compounds like tamoxifen. The study of this compound's interaction with the estrogen receptor continues to inform our understanding of the structural and functional nuances of this critical therapeutic target.

References

- 1. pnas.org [pnas.org]

- 2. This compound--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical trial of this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic value of this compound hydrochloride in the treatment of advanced carcinoma of the human breast - PubMed [pubmed.ncbi.nlm.nih.gov]

Nafoxidine as a selective estrogen receptor modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafoxidine is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] Developed in the 1970s by Upjohn, it was initially investigated as a postcoital contraceptive and later repurposed for the treatment of advanced breast cancer.[1] As an estrogen antagonist, this compound showed promise in clinical trials for estrogen receptor-positive breast cancer.[2][3] However, its development was ultimately halted due to significant adverse side effects, including ichthyosis, partial hair loss, and phototoxicity.[1] Despite its discontinuation for clinical use, this compound remains a valuable tool in research for studying estrogen receptor signaling and the mechanisms of SERMs.

This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound, with the developmental code name U-11,000A, is chemically identified as 1-[2-[4-(6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C29H31NO2 |

| Molecular Weight | 425.6 g/mol |

| CAS Number | 1845-11-0 |

| Appearance | Powder |

| Solubility | Soluble in DMSO (65 mg/mL, 152.74 mM with sonication) |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Mechanism of Action

This compound functions as a competitive antagonist of the estrogen receptor (ER), primarily ERα. It competes with the endogenous estrogen, 17β-estradiol, for binding to the ligand-binding domain of the ER. This binding prevents the conformational changes in the receptor that are necessary for the activation of estrogen-responsive genes. The this compound-ER complex can still bind to estrogen response elements (EREs) on DNA, but it fails to recruit the coactivators required for gene transcription, thereby blocking estrogen-mediated cell proliferation and survival signals.

Interestingly, some of the biological effects of this compound, particularly its anti-angiogenic properties, may be independent of the estrogen receptor. Studies have shown that this compound can inhibit endothelial cell growth stimulated by angiogenic factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). This inhibition is not reversed by the presence of excess estradiol, suggesting a mechanism of action that is distinct from its ER antagonism. Further research indicates that the anti-angiogenic effects of this compound may involve the modulation of the Protein Kinase C (PKC) signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and efficacy of this compound.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Parameter | Value | Receptor Subtype | Species | Reference |

| Ki | ~7 nM | ER | Calf (Uterine Cytosol) | |

| Ki | 43 nM | ER | Chick (Liver Nuclei) | |

| Relative Binding Affinity | 1% and 2% of Estradiol | Cytoplasmic and Nuclear ER, respectively | Rat (Uterus) | |

| Relative Binding Affinity | 4% and 2% of Estradiol | Cytoplasmic and Nuclear ER, respectively | Rat (Hypothalamus-Preoptic Area) | |

| Relative Binding Affinity | 5% and 6% of Estradiol | Cytoplasmic and Nuclear ER, respectively | Rat (Pituitary) |

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Inhibition of Endothelial Cord Formation | HUVEC | Effective Concentration | 1 - 2.5 µM |

Table 3: Clinical Efficacy of this compound in Advanced Breast Cancer

| Study Type | Number of Patients | Response Rate | Reference |

| Cumulative Clinical Data | 200 | 31% | |

| Randomized Clinical Trial | 49 | 31% | |

| Phase II Study (ER-positive patients) | 16 | 50% (partial or complete response) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Competitive Binding Assay for Estrogen Receptor

This protocol is a general guideline for determining the binding affinity of this compound for the estrogen receptor using a competitive binding assay with radiolabeled estradiol.

Materials:

-

Purified recombinant human estrogen receptor α (ERα)

-

[3H]-Estradiol (radiolabeled ligand)

-

This compound (unlabeled competitor)

-

Assay Buffer (e.g., Tris-HCl buffer with additives like DTT, EDTA, and sodium molybdate to stabilize the receptor)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation vials and scintillation fluid

-

Microcentrifuge

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki value. Prepare a working solution of [3H]-Estradiol at a concentration close to its Kd for ERα.

-

Binding Reaction: In microcentrifuge tubes, combine the purified ERα, a fixed concentration of [3H]-Estradiol, and varying concentrations of this compound. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled estradiol (non-specific binding).

-

Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add cold DCC suspension to each tube. The charcoal adsorbs the free [3H]-Estradiol. Incubate on ice for a short period (e.g., 10-15 minutes) with occasional vortexing.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for a few minutes at 4°C to pellet the charcoal.

-

Quantification: Carefully transfer the supernatant, which contains the protein-bound [3H]-Estradiol, to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the anti-proliferative effects of this compound on the estrogen receptor-positive human breast cancer cell line, MCF-7, using the MTT assay.

Materials:

-

MCF-7 human breast cancer cells

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Phenol red-free medium supplemented with charcoal-stripped serum (to remove endogenous estrogens)

-

This compound

-

17β-Estradiol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well in complete growth medium and allow them to attach overnight.

-

Hormone Deprivation: Replace the complete growth medium with phenol red-free medium containing charcoal-stripped serum. Incubate the cells for 24-48 hours to synchronize them and reduce the effects of endogenous estrogens.

-

Treatment: Prepare serial dilutions of this compound in the hormone-deprived medium. Also, prepare solutions containing a fixed concentration of 17β-estradiol (e.g., 1 nM) with and without serial dilutions of this compound to assess its antagonistic activity. Replace the medium in the wells with the treatment solutions. Include appropriate controls (vehicle control, estradiol-only control).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 3-5 days).

-

MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Estrogen Receptor Signaling Pathway Modulation by this compound.

Caption: Postulated Anti-Angiogenic Signaling of this compound.

Caption: Experimental Workflow for Evaluating a SERM like this compound.

Conclusion

This compound, while not a clinically viable drug, serves as a significant research compound for understanding the intricacies of estrogen receptor modulation. Its well-documented antagonistic effects on ERα, coupled with its potential ER-independent anti-angiogenic properties, make it a useful tool for dissecting various signaling pathways implicated in cancer biology. The data and protocols presented in this guide are intended to facilitate further research into the mechanisms of SERMs and the development of novel endocrine therapies.

References

- 1. Role of protein kinase C-dependent signaling pathways in the antiangiogenic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of the anti-oestrogen, this compound hydrochloride, with the soluble nuclear oestradiol-binding protein in chick liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Nafoxidine

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nafoxidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (U-11,000A) is a nonsteroidal, first-generation selective estrogen receptor modulator (SERM) belonging to the triphenylethylene chemical class.[1] Developed in the 1970s, it was one of the early antiestrogen compounds investigated for the treatment of advanced, hormone-receptor-positive breast cancer.[1][2] Clinical trials demonstrated its efficacy, with objective tumor regression rates comparable to other endocrine therapies of the era.[3][4] However, its development was ultimately halted due to a high incidence of adverse effects, including severe phototoxicity, ichthyosis, and partial hair loss. Despite its discontinuation, the study of this compound provides valuable insights into the mechanism of action and structure-activity relationships of early SERMs. This guide synthesizes the available preclinical and clinical data on the pharmacokinetics and pharmacodynamics of this compound, providing a technical resource for researchers in oncology and drug development.

Pharmacodynamics: Mechanism of Action and Effects

The primary pharmacodynamic effect of this compound is the modulation of estrogen receptor (ER) signaling. As a SERM, it exerts tissue-specific effects, acting as an antagonist in some tissues, such as the breast, while potentially having partial agonist effects elsewhere.

Estrogen Receptor Binding and Antagonism

This compound functions as a competitive inhibitor of estradiol at the ligand-binding domain of the estrogen receptor. By occupying the receptor, it prevents the binding of endogenous estrogens, thereby blocking the conformational changes required for full receptor activation and subsequent downstream signaling. Antagonists like this compound have been observed to bind to the estrogen receptor with significantly slower association rates compared to agonists, which is consistent with binding to an altered receptor conformation.

This compound is characterized as a long-acting ligand, with studies indicating its retention in the cell nucleus for 24 to 48 hours or more. This prolonged interaction contributes to its sustained antiestrogenic effect.

Signaling Pathway Modulation

Upon binding to the estrogen receptor (ERα or ERβ), the this compound-ER complex undergoes a conformational change that is distinct from that induced by an agonist like estradiol. This complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA. In breast cancer cells, the this compound-induced conformation preferentially recruits co-repressor proteins rather than co-activators, leading to the inhibition of estrogen-dependent gene transcription and a subsequent reduction in tumor cell proliferation.

Caption: Mechanism of this compound as an ER antagonist in breast cancer cells.

Other Pharmacodynamic Effects

Beyond its primary action on the ER, this compound has been shown to inhibit Ca2+-calmodulin (CaM)-dependent cAMP phosphodiesterase (PDE) activity. This secondary mechanism, which is not correlated with estrogen receptor affinity, may contribute to its growth-inhibitory properties. Additionally, some reports suggest that this compound may inhibit angiogenesis by blocking the effects of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF).

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on this compound's binding affinity and clinical efficacy.

Table 1: Receptor Binding and Enzyme Inhibition

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| ER Binding Affinity (Ki) | 43 nM | Chick Liver Nuclei | |

| ER Association Rate | ~500-fold slower than estradiol | Human ER-α (in vitro) |

| PDE Inhibition (Ki) | 8.5 µM | Quail Oviduct (CaM-dependent) | |

Table 2: Clinical Efficacy in Advanced Breast Cancer

| Study Population | Number of Patients | Dosage | Objective Response Rate | Reference |

|---|---|---|---|---|

| Postmenopausal Women | 48 | Not specified | 37% | |

| Postmenopausal Women | 40 | Not specified | 30% | |

| Postmenopausal Women | 49 | Not specified | 31% | |

| ER-Positive Patients | 16 | Not specified | 50% (8/16 partial or complete) |

| Cumulative (Multiple Studies) | 200 | Typically 60 mg TID | 31% | |

Pharmacokinetics: ADME Profile

Detailed quantitative pharmacokinetic (PK) data for this compound, including parameters for absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the available literature. This is common for investigational drugs from its era whose development was discontinued. However, based on its chemical class (triphenylethylene) and qualitative descriptions, a general profile can be inferred.

Absorption and Distribution

This compound was administered orally in clinical trials. Like other SERMs, it is expected to be highly bound to plasma proteins (>95%), which would contribute to a large volume of distribution and a long half-life.

Metabolism and Excretion

As a triphenylethylene derivative, this compound is likely metabolized in the liver by the cytochrome P450 (CYP) enzyme system, a common pathway for this class of compounds. The specific CYP isoforms involved and the resulting metabolites have not been characterized. Excretion is presumed to occur primarily via the bile and feces, which is typical for other SERMs.

Half-Life

While a specific terminal half-life has not been reported, this compound is described as a "long-acting" agent. Its prolonged nuclear retention of over 24 hours supports the inference of a long elimination half-life, a characteristic shared by other triphenylethylene SERMs like Tamoxifen and Toremifene.

Table 3: Comparative Pharmacokinetics of Orally Administered SERMs (for Context)

| Drug | Bioavailability | Plasma Protein Binding | Metabolism | Elimination Half-Life |

|---|---|---|---|---|

| This compound | Not Reported | Not Reported | Presumed CYP-mediated | Not Reported (long-acting) |

| Tamoxifen | ~100% | >99% | CYP2D6, CYP3A4 | 5-7 days |

| Toremifene | ~100% | >99% | CYP3A4 | ~5 days |

| Raloxifene | ~2% | >95% | Glucuronide Conjugation | ~28 hours |

Note: Data for Tamoxifen, Toremifene, and Raloxifene are provided for context as representative SERMs and are not data for this compound.

Caption: Conceptual relationship between this compound's inferred PK and observed PD.

Key Experimental Protocols

The primary method for characterizing the pharmacodynamics of this compound and similar SERMs is the competitive estrogen receptor binding assay.

Protocol: Competitive Radioligand Binding Assay for ER Affinity

This protocol is a representative method for determining the relative binding affinity of a test compound like this compound for the estrogen receptor.

-

Preparation of Uterine Cytosol:

-

Uteri are harvested from ovariectomized Sprague-Dawley rats (7-10 days post-surgery).

-

Tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol).

-

The homogenate is ultracentrifuged (e.g., at 105,000 x g for 60 min at 4°C) to pellet the nuclear fraction and membranes.

-

The resulting supernatant, containing the cytosolic estrogen receptors, is collected.

-

-

Competitive Binding Incubation:

-

A constant, low concentration of radiolabeled estradiol (e.g., 0.5-1.0 nM of [³H]-estradiol) is added to assay tubes.

-

Increasing concentrations of the unlabeled competitor (this compound) are added to the tubes. A control set with unlabeled estradiol is used to determine the standard curve.

-

A tube with a high concentration (e.g., 100-fold excess) of unlabeled estradiol is used to determine non-specific binding.

-

An aliquot of the prepared uterine cytosol is added to each tube, and the mixture is incubated (e.g., 18-24 hours at 4°C) to reach equilibrium.

-

-

Separation of Bound and Unbound Ligand:

-

An ice-cold dextran-coated charcoal slurry is added to each tube and incubated for a short period (e.g., 15 minutes). The charcoal binds the free, unbound radioligand.

-

The tubes are centrifuged to pellet the charcoal.

-

-

Quantification and Analysis:

-

The supernatant, containing the protein-bound [³H]-estradiol, is transferred to scintillation vials.

-

Scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).

-

The IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is determined from the curve. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive estrogen receptor binding assay.

Conclusion

This compound was a pioneering SERM that demonstrated the clinical potential of estrogen receptor antagonism in treating breast cancer. Its pharmacodynamic profile is characterized by competitive inhibition of the estrogen receptor, prolonged nuclear retention, and potent anti-tumor activity in ER-positive disease. While its clinical utility was ultimately limited by a severe side effect profile, the foundational research conducted on this compound and its contemporaries paved the way for the development of safer and more tolerable SERMs, such as Tamoxifen and Raloxifene, which have become mainstays in oncology and women's health. The significant gaps in its pharmacokinetic record highlight the evolution of drug development standards and underscore the challenges in fully characterizing historical compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Selective Estrogen Receptor Modulators | Semantic Scholar [semanticscholar.org]

Early Clinical Trials of Nafoxidine in Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical trials of Nafoxidine, a non-steroidal antiestrogen, in the treatment of advanced breast cancer. The document focuses on quantitative data, experimental protocols, and the pharmacological mechanism of action, presented through structured tables and diagrams to facilitate understanding and comparison.

Quantitative Data Summary

The early clinical trials of this compound, primarily conducted in the 1970s, established its efficacy as a hormonal agent in the management of advanced breast cancer. The quantitative outcomes of several key studies are summarized below.

Table 1: Summary of Patient Demographics and Clinical Trial Characteristics

| Study Identifier | Total Patients (N) | Patient Population Characteristics | Prior Treatment |

| Cumulative Analysis | 200 | Advanced breast cancer | Not specified |

| E.O.R.T.C. Comparative Trial | 49 | Postmenopausal with advanced breast cancer | Not specified in detail |

| Adrenalectomized Patient Trial | 10 | Metastatic breast cancer | Adrenalectomy, some with prior endocrine therapy |

| Advanced Breast Cancer Trial | 49 | Postmenopausal with advanced breast cancer | Not specified |

| Advanced Cases Analysis | 52 | Locally advanced or metastatic breast cancer | 85% resistant to or relapsed after prior endocrine treatment |

Table 2: this compound Dosage and Administration

| Study Identifier | Dosage Regimen |

| Cumulative Analysis | Most commonly 60 mg three times a day[1] |

| Adrenalectomized Patient Trial | Not specified |

| Advanced Breast Cancer Trial | 180 to 240 mg per day orally, reduced to 60 to 120 mg every other day upon response[2] |

| E.O.R.T.C. Comparative Trial | Not specified |

| Advanced Cases Analysis | Not specified |

Table 3: Clinical Response to this compound Therapy

| Study Identifier | Evaluable Patients (n) | Objective Response Rate (%) | Response Characteristics |

| Cumulative Analysis | 200 | 31%[1] | Strong correlation with estrogen receptor (ER) presence and response to prior hormonal therapy[1] |

| E.O.R.T.C. Comparative Trial | 49 | 31% | Compared to 14% with ethinyloestradiol[3] |

| Adrenalectomized Patient Trial | 10 | 60% (6/10) | 67% (4/6) in patients with demonstrable ERs |

| Advanced Breast Cancer Trial | 40 | 30% (partial response) | Median duration of response > 5 months |

| Advanced Cases Analysis | 48 | 37% | Better response in soft tissue tumors than skeletal metastases |

Table 4: Reported Side Effects of this compound

| Side Effect | Description | Commonality |

| Dermatological | Dryness of skin, photosensitivity reactions | Common |

| Hair | Partial hair loss | Less common |

| Ocular | Possible cataract formation | Possible complication |

Experimental Protocols

The early clinical trials of this compound were conducted in an era before the widespread standardization of clinical trial methodologies. However, a general framework for the experimental protocols can be elucidated from the available literature.

Patient Selection Criteria

-

Inclusion Criteria:

-

Patients with histologically confirmed advanced, metastatic, or locally advanced breast carcinoma.

-

Postmenopausal women were the primary patient population in many trials.

-

Some studies specifically included patients who had undergone prior endocrine therapies, such as adrenalectomy.

-

Presence of measurable disease to assess objective response.

-

-

Exclusion Criteria:

-

While not explicitly detailed in all reports, patients with rapidly progressing visceral disease requiring immediate chemotherapy were likely excluded from these hormonal therapy trials.

-

Treatment Regimen

Patients received this compound orally. The most frequently reported dosage was 60 mg three times a day. Another study initiated treatment with 180 to 240 mg per day, with a subsequent dose reduction to 60 to 120 mg every other day in responding patients.

Evaluation of Response

The primary endpoint in these trials was objective tumor response. The specific criteria for defining response were not always explicitly stated but were generally based on the reduction in the size of measurable tumor lesions. The terminology used, such as "objective remission," "objective tumor regression," and "partial response," aligns with the principles of the WHO (World Health Organization) criteria that were being established during that period. These criteria typically involved the following categories:

-

Complete Response (CR): Disappearance of all known disease.

-

Partial Response (PR): A significant decrease in the size of measurable lesions (e.g., ≥50% reduction in the sum of the products of the two largest perpendicular diameters) without the appearance of new lesions.

-

Stable Disease (SD): No significant change in tumor size.

-

Progressive Disease (PD): A significant increase in the size of existing lesions or the appearance of new lesions.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Estrogen Receptor Antagonism

This compound functions as an estrogen receptor (ER) antagonist. In estrogen-sensitive breast cancer, the binding of estradiol to the ER in the cytoplasm triggers a conformational change, leading to receptor dimerization and translocation to the nucleus. Within the nucleus, the estrogen-ER complex binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of genes that promote cell proliferation and survival. This compound, as a competitive inhibitor, binds to the ER, preventing the binding of estradiol and subsequent downstream signaling, thereby inhibiting tumor growth.

Caption: Estrogen Receptor Signaling and this compound Inhibition.

Representative Experimental Workflow for Early this compound Trials

The following diagram illustrates a generalized workflow for the early clinical trials of this compound, from patient recruitment to the assessment of outcomes.

Caption: Generalized Workflow of Early this compound Clinical Trials.

References

- 1. Clinical trial of this compound in adrenalectomized patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical trial of this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative trial of this compound and ethinyloestradiol in advanced breast cancer: an E.O.R.T.C. study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Nafoxidine to Estrogen Receptor Beta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro binding affinity of Nafoxidine to the Estrogen Receptor beta (ERβ). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including available quantitative data, detailed experimental methodologies, and a visualization of the relevant biological pathways.

Quantitative Data Summary

However, relative binding affinity data has been reported, providing a general indication of this compound's potency in relation to the natural ligand, estradiol (E₂).

| Compound | Receptor/Tissue Source | Binding Affinity Metric | Value | Reference(s) |

| This compound | Estrogen Receptors (unspecified isoforms) from Rat Hypothalamus-Preoptic Area, Pituitary, and Uterus | Relative Binding Affinity (vs. E₂) | 1-6% | [1] |

| This compound | Nuclear oestradiol-binding protein from Chick Liver | Kᵢ | 43 nM | [2][3] |

| This compound | Nuclear oestradiol-binding protein from Chick Liver | Relative Binding Affinity (vs. oestradiol) | ~4% | [2][3] |

Note: The provided Kᵢ value is for the inhibition of [³H]oestradiol binding to nuclear extracts and is not specific to ERβ. Further research is required to determine the precise binding affinity and selectivity of this compound for the ERβ isoform.

Experimental Protocols: Competitive Radioligand Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure to determine the in vitro binding affinity of a compound like this compound to ERβ.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to ERβ (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.

Materials:

-

Receptor Source: Recombinant human ERβ protein or tissue homogenates known to express high levels of ERβ.

-

Radioligand: A high-affinity radiolabeled ligand for ERβ, such as [³H]-Estradiol.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled high-affinity ERβ ligand (e.g., unlabeled estradiol).

-

Assay Buffer: e.g., Tris-HCl buffer with additives to prevent protein degradation and non-specific binding.

-

Scintillation Cocktail.

-

Filter Mats.

-

Scintillation Counter.

Workflow Diagram:

Figure 1. Workflow for a competitive radioligand binding assay.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound over a wide concentration range.

-

Prepare the ERβ receptor solution in the assay buffer.

-

Prepare the radioligand solution at a concentration at or below its Kₑ value for ERβ.

-

-

Assay Setup:

-

In a multi-well plate, set up triplicate wells for:

-

Total Binding: ERβ receptor + radioligand + assay buffer.

-

Non-specific Binding: ERβ receptor + radioligand + a saturating concentration of unlabeled estradiol.

-

Test Compound: ERβ receptor + radioligand + each concentration of this compound.

-

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Place the filter mats in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Estrogen Receptor Beta (ERβ) Signaling Pathway

ERβ, a nuclear hormone receptor, mediates the effects of estrogens through various signaling pathways. Upon ligand binding, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus where it can modulate gene expression through several mechanisms.

Key Signaling Mechanisms:

-

Classical (Genomic) Pathway: The ligand-activated ERβ dimer binds directly to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to regulate transcription.

-

Non-Genomic Pathway: A fraction of ERβ is localized to the plasma membrane or cytoplasm, where it can rapidly activate intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, leading to downstream cellular effects.

-

Tethered Pathway: ERβ can interact with other transcription factors, such as AP-1 and Sp1, to indirectly regulate the expression of genes that may not contain a classical ERE.

Signaling Pathway Diagram:

Figure 2. Simplified ERβ signaling pathways.

This guide provides a foundational understanding of the in vitro binding characteristics of this compound in relation to ERβ. The lack of specific binding data for the ERβ isoform highlights a gap in the current literature and an opportunity for further investigation in the field of estrogen receptor modulation.

References

- 1. Effects of this compound on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of the anti-oestrogen, this compound hydrochloride, with the soluble nuclear oestradiol-binding protein in chick liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of the anti-oestrogen, this compound hydrochloride, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Nafoxidine Dosage for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafoxidine is a non-steroidal selective estrogen receptor modulator (SERM) that has been investigated for its antiestrogenic effects, particularly in the context of estrogen receptor-positive (ER+) breast cancer. As an antagonist of the estrogen receptor, this compound competitively inhibits the binding of estradiol, thereby modulating the transcription of estrogen-responsive genes and inhibiting the growth of ER-dependent tumors. In vivo animal studies are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound. This document provides detailed application notes and protocols for the use of this compound in preclinical animal research, with a focus on dosage, administration, and relevant signaling pathways.

Data Presentation: this compound Dosage in In Vivo Studies

The following tables summarize the reported dosages of this compound used in various in vivo animal studies. It is important to note that optimal dosage can vary significantly depending on the animal model, tumor type, and specific research question.

Table 1: this compound Dosage in Rodent Models

| Animal Model | Cancer Type/Application | Dosage | Administration Route | Dosing Frequency & Duration | Key Findings |

| Rat (Immature Female) | Luteinizing Hormone (LH) Surge Inhibition | 2 mg/rat | Not Specified | Single dose | Blocked estradiol-induced LH surges[1] |

| Mouse (CD-1) | Uterine Bioassay | 200 µg/kg | Not Specified | Single injection | Maximal uterine wet weight increase[2] |

| Mouse (CD-1) | Uterine Bioassay | 1.7 mg/kg | Single injection | Single injection | Sustained uterine stimulation[2] |

| Mouse (BALB/cCrgl) | Preneoplastic Mammary Nodule | Not Specified | Not Specified | Not Specified | Inhibited tumor formation in one of five nodule lines |

| Hamster (Syrian) | Estrogen-Dependent Tumor | Not Specified | Not Specified | Not Specified | Notably inhibited tumor growth[3] |

Table 2: this compound Dosage in Avian Models

| Animal Model | Application | Dosage | Administration Route | Dosing Frequency & Duration | Key Findings |

| Chick (Immature) | Inhibition of Estradiol Effects | Equimolar to estradiol | Injection | Co-administered with estradiol | Inhibited estradiol-induced protein production[4] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rats

This protocol is designed for the preparation and administration of this compound via oral gavage, a common route for precise dosing in rodent studies.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 50% DMSO, 40% PEG300, and 10% ethanol for improved solubility)

-

Sterile water or saline

-

Mortar and pestle (optional, for solids)

-

Magnetic stirrer and stir bar

-

Weighing scale

-

pH meter

-

Oral gavage needles (stainless steel, appropriate size for the animal)

-

Syringes

Procedure:

-

Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the animal cohort and the desired dose (mg/kg).

-

Vehicle Preparation: Prepare the chosen vehicle. For a 0.5% methylcellulose solution, gradually add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously until a homogenous suspension is formed. For the DMSO/PEG300/ethanol solvent, mix the components in the specified ratio.

-

This compound Formulation:

-

If this compound is in solid form, weigh the calculated amount.

-

Gradually add the vehicle to the this compound powder while triturating with a mortar and pestle to create a uniform suspension.

-

Alternatively, for soluble preparations, add the this compound to the vehicle in a sterile beaker and mix using a magnetic stirrer until fully dissolved.

-

-

pH Adjustment: Check the pH of the final formulation. Ideally, it should be between 5 and 9 to minimize irritation. Adjust with dilute acid or base if necessary, though this is generally not recommended.

-

Administration:

-

Gently restrain the rat.

-

Measure the required volume of the this compound formulation into a syringe fitted with an appropriately sized oral gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the dose slowly to prevent aspiration.

-

Sucrose precoating of the gavage needle may reduce animal stress.

-

Protocol 2: Subcutaneous Administration of this compound in Mice

This protocol outlines the procedure for subcutaneous (SC) injection of this compound in mice, a common parenteral route.

Materials:

-

This compound hydrochloride

-

Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or oil-based vehicle)

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 27-30 gauge)

-

70% ethanol

Procedure:

-

Dose Calculation and Formulation: Prepare the this compound solution or suspension in a sterile vehicle as described in Protocol 1, ensuring the final formulation is sterile.

-

Animal Restraint: Properly restrain the mouse to expose the injection site. The loose skin over the neck and between the shoulders (scruff) is a common site for SC injections.

-

Injection Site Preparation: While not always necessary for SC injections, wiping the injection site with 70% ethanol can be performed.

-

Administration:

-

Draw the calculated dose volume into a sterile syringe.

-

Gently lift the loose skin to form a "tent."

-

Insert the needle at the base of the tented skin, parallel to the body.

-

Aspirate slightly to ensure the needle is not in a blood vessel.

-

Inject the solution slowly.

-

Withdraw the needle and gently massage the injection site to aid dispersion.

-

Vary the injection site if repeated dosing is required.

-

Mandatory Visualization

Experimental Workflow for In Vivo this compound Efficacy Study

Caption: Experimental workflow for an in vivo anticancer study with this compound.

This compound Mechanism of Action: Estrogen Receptor Signaling Pathway

Caption: this compound's antagonistic effect on the estrogen receptor signaling pathway.

References

Application Notes and Protocols for Dissolving Nafoxidine in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafoxidine is a nonsteroidal selective estrogen receptor modulator (SERM) that exhibits antiestrogenic properties. It has been investigated for its potential in breast cancer therapy due to its ability to antagonize the estrogen receptor (ER).[1][2] In cell-based assays, this compound serves as a critical tool for studying estrogen receptor signaling and for screening potential anticancer compounds. Proper dissolution and handling of this compound are paramount for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the solubilization of this compound and its application in a cell proliferation assay using an estrogen receptor-positive breast cancer cell line, such as MCF-7.

Product Information

| Product Name | This compound |

| Alternative Names | Nafoxidene |

| Molecular Formula | C₂₉H₃₁NO₂ |

| Molecular Weight | 425.6 g/mol |

| Mechanism of Action | Estrogen Receptor Antagonist |

Solubility and Storage

Proper storage and handling of this compound are crucial to maintain its stability and activity. The following table summarizes the recommended conditions for storing this compound powder and its stock solutions.

| Form | Solvent | Storage Temperature | Stability |

| Powder | - | -20°C | Up to 3 years |

| Stock Solution | DMSO | -80°C | Up to 1 year |

| -20°C | Up to 1 month |

Note: For optimal results, it is recommended to prepare fresh working solutions from the stock solution for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[3]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)[4]

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 4.256 mg of this compound for every 1 mL of DMSO.

-

Dissolving: Add the appropriate volume of DMSO to the this compound powder in a sterile tube.

-

Mixing: Vortex the solution thoroughly to dissolve the compound.

-

Sonication: If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.[4]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.

Cell Proliferation Assay Using MCF-7 Cells

This protocol outlines a method to assess the anti-proliferative effects of this compound on MCF-7 human breast cancer cells.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture MCF-7 cells in their complete growth medium until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in phenol red-free medium supplemented with CS-FBS to minimize the effects of estrogenic compounds in the serum.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions of the this compound stock solution in the phenol red-free, CS-FBS supplemented medium.

-

It is crucial to perform serial dilutions in a way that the final concentration of DMSO in all wells (including the vehicle control) remains constant and non-toxic to the cells (typically ≤ 0.5%).

-

A common method is to first prepare an intermediate dilution of the stock solution in the medium, and then perform serial dilutions from this intermediate solution.

-

-

Cell Treatment:

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound working solutions to the respective wells. Include wells with medium containing only the vehicle (DMSO at the same final concentration as the treated wells) as a negative control.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Assessment of Cell Viability:

-

Following the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours, and then solubilizing the formazan crystals with a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

From this curve, the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%) can be determined.

-

Data Presentation

The results of a cell proliferation assay with this compound can be summarized in a table to clearly present the dose-dependent effect of the compound.

| This compound Concentration (µM) | Mean Absorbance (OD) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |

| 0.01 | 1.18 | 0.07 | 94.4 |

| 0.1 | 0.95 | 0.06 | 76.0 |

| 1 | 0.63 | 0.05 | 50.4 |

| 10 | 0.25 | 0.03 | 20.0 |

| 100 | 0.10 | 0.02 | 8.0 |

Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.

Signaling Pathway

This compound acts as an antagonist to the estrogen receptor (ER). In the classical genomic pathway, estrogen binds to ER in the cytoplasm, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes that promote cell proliferation. This compound competes with estrogen for binding to the ER, preventing this transcriptional activation. Furthermore, inhibition of estrogen signaling can lead to the activation of the NRF2 pathway, which is involved in the cellular response to oxidative stress.

Caption: Mechanism of this compound action on the Estrogen Receptor signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for conducting a cell-based assay with this compound.

Caption: General experimental workflow for a this compound cell-based assay.

References

Application Notes and Protocols: Investigating Nafoxidine in Combination with Other Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafoxidine is a first-generation, non-steroidal selective estrogen receptor modulator (SERM) that was investigated for the treatment of estrogen receptor (ER)-positive breast cancer in the 1970s.[1][2][3][4][5] As with other SERMs, its primary mechanism of action is the competitive antagonism of the estrogen receptor, thereby inhibiting the proliferative signaling of estrogen in hormone-dependent breast cancer cells. While largely supplanted by newer SERMs like tamoxifen and subsequent endocrine therapies, the exploration of older drugs in novel combinations offers a potential avenue for overcoming drug resistance and enhancing therapeutic efficacy.

These application notes provide a framework for investigating the potential of this compound in combination with other classes of anticancer agents. The focus is on synergistic interactions that could potentially resuscitate its clinical utility, particularly in the context of endocrine-resistant breast cancer. The protocols detailed below are designed to assess the synergistic effects of this compound with targeted therapies, specifically PI3K inhibitors, and conventional chemotherapy, using doxorubicin as an exemplar.

Rationale for Combination Therapy

Acquired resistance to endocrine therapies like SERMs is a significant clinical challenge in the management of ER-positive breast cancer. A key mechanism of this resistance is the activation of alternative signaling pathways that promote cell survival and proliferation, bypassing the ER blockade. One of the most frequently implicated pathways is the PI3K/Akt/mTOR cascade. Upregulation of this pathway can lead to ligand-independent ER activation and continued tumor growth despite SERM treatment. Therefore, a strong rationale exists for the combination of a SERM, such as this compound, with an inhibitor of the PI3K/Akt/mTOR pathway. This dual-pronged attack aims to simultaneously block the primary ER signaling pathway and a critical escape mechanism, potentially leading to a synergistic antitumor effect.

Furthermore, combining endocrine agents with cytotoxic chemotherapy is a well-established strategy. Doxorubicin, an anthracycline antibiotic, is a cornerstone of many breast cancer chemotherapy regimens. Its mechanism of action, primarily DNA intercalation and inhibition of topoisomerase II, is distinct from that of this compound. A combination of these two agents could, therefore, target different facets of cancer cell biology, potentially leading to enhanced cell killing and a lower likelihood of resistance.

Data Presentation: Hypothetical Synergy Analysis

The following tables are templates for summarizing quantitative data from in vitro experiments designed to assess the synergistic potential of this compound with a PI3K inhibitor (PI3Ki) and doxorubicin in an ER-positive breast cancer cell line (e.g., MCF-7).

Table 1: Cell Viability (IC50) of Single Agents and Combinations

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF-7 | 5.2 |

| PI3K Inhibitor (Alpelisib) | MCF-7 | 1.8 |

| Doxorubicin | MCF-7 | 0.5 |

| This compound + PI3Ki (1:1 ratio) | MCF-7 | 0.9 |

| This compound + Doxorubicin (10:1 ratio) | MCF-7 | 0.2 (Dox equiv.) |

Table 2: Combination Index (CI) Analysis

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

| Drug Combination | Effect Level (Fa) | Combination Index (CI) | Interpretation |

| This compound + PI3Ki | 0.50 (50% inhibition) | 0.65 | Synergy |

| 0.75 (75% inhibition) | 0.58 | Synergy | |

| 0.90 (90% inhibition) | 0.51 | Strong Synergy | |